3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a sulfonyl group at the 3-position, methoxy substituents at the 6- and 7-positions, and a 4-methylbenzyl group at the 1-position. The ethylbenzenesulfonyl and methylbenzyl substituents may influence its physicochemical properties, such as solubility and metabolic stability, compared to analogs with different substituents .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-5-19-10-12-21(13-11-19)34(30,31)26-17-28(16-20-8-6-18(2)7-9-20)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVHDMWJWFKXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a suitable base.
Methoxylation: The dimethoxy groups can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Methylphenylmethyl Group: The final step involves the alkylation of the quinoline core with a methylphenylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other sulfonylated quinolin-4-one derivatives, differing primarily in the nature of the sulfonyl and benzyl substituents. Key analogs include:
Key Observations:
- Sulfonyl Group Variations: The ethyl group in the target compound may enhance lipophilicity compared to the chloro or unsubstituted benzenesulfonyl groups in analogs. This could improve membrane permeability but reduce aqueous solubility .
- Methoxy Groups: The conserved 6,7-dimethoxy substituents across analogs suggest a role in electronic modulation of the quinolinone core, possibly stabilizing the molecule via intramolecular hydrogen bonding or π-π interactions .
Biological Activity
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS No. 899214-72-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a quinoline backbone with various functional groups that enhance its biological activity. The presence of the sulfonyl group, along with methoxy and ethyl substitutions, contributes to its unique chemical behavior.
| Property | Details |
|---|---|
| IUPAC Name | 3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
| Molecular Formula | C27H27NO5S |
| Molecular Weight | 455.57 g/mol |
| CAS Number | 899214-72-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exert its effects through:
- Enzyme Inhibition: The sulfonyl group can facilitate binding to active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may bind to specific receptors, altering cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses antibacterial properties against various strains of bacteria.
- Anticancer Potential: Preliminary research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects: The compound has been observed to reduce inflammation markers in vitro.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties .
Study 2: Anticancer Activity
A research article in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7). Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
Study 3: Anti-inflammatory Properties
In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other quinoline derivatives:
| Compound | Biological Activity |
|---|---|
| Chloroquine | Antimalarial |
| Quinacrine | Antimalarial and anti-inflammatory |
| 3-(4-methylphenyl)-6,7-dimethoxyquinoline | Anticancer and antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
